REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH:9]=[CH2:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1C=C(Cl)C=C(C(OO)=[O:19])C=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[CH2:8]([CH:9]1[CH2:10][O:19]1)[CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
568 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CCC=C
|
Name
|
|
Quantity
|
816 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 0° C. for 1.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added as a solid
|
Type
|
WAIT
|
Details
|
r.t. for 24 h
|
Duration
|
24 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (2×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with saturated K2CO3 solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
before being dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a clear colourless liquid
|
Type
|
CUSTOM
|
Details
|
This material was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with petrol/EtOAc (9:1)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)C1OC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 1820.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |